4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride
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Overview
Description
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is an organic compound with the molecular formula C13H15Cl2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Using Pyridine-2,6-dicarboxylic Acid and Thionyl Chloride
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Using Pyridine-2,6-dicarboxylic Acid and Oxalyl Chloride
Industrial Production Methods
The industrial production of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally follows the synthetic routes mentioned above but on a larger scale with optimized conditions for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Common reagents include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed during the reaction.
Products: The major products are substituted pyridine derivatives.
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Hydrolysis
Reagents: Water or aqueous solutions.
Conditions: The reaction is usually carried out under acidic or basic conditions.
Products: The major products are pyridine-2,6-dicarboxylic acid and hexanol.
Scientific Research Applications
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is used in various scientific research applications:
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Chemistry
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Biology and Medicine
Drug Development: It serves as a building block in the synthesis of potential drug candidates.
Biochemical Research: It is used in the study of enzyme inhibitors and receptor ligands.
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Industry
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s dichloride groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
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Pyridine-2,6-dicarboxylic Acid Chloride
Formula: C7H3Cl2NO2
Differences: Lacks the hexyloxy group, making it less hydrophobic and less reactive towards certain nucleophiles.
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Pyridine-2,6-dicarboxamide
Formula: C7H6N2O2
Differences: Contains amide groups instead of chloride groups, resulting in different reactivity and applications.
Uniqueness
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is unique due to its hexyloxy group, which imparts hydrophobicity and influences its reactivity and solubility. This makes it particularly useful in the synthesis of hydrophobic compounds and materials .
Properties
CAS No. |
839712-98-0 |
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Molecular Formula |
C13H15Cl2NO3 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
4-hexoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C13H15Cl2NO3/c1-2-3-4-5-6-19-9-7-10(12(14)17)16-11(8-9)13(15)18/h7-8H,2-6H2,1H3 |
InChI Key |
VRMILMBSTPSHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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